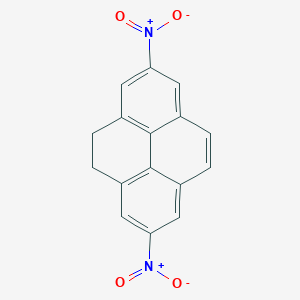

2,7-Dinitro-4,5-dihydropyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dinitro-4,5-dihydropyrene (DNHP) is a chemical compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that is soluble in organic solvents and is used in scientific research as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in biological systems. DNHP has been widely used in various fields of research, including biochemistry, pharmacology, and environmental science.

Wirkmechanismus

2,7-Dinitro-4,5-dihydropyrene works by reacting with ROS and undergoing a chemical reaction that results in the formation of a highly fluorescent compound. The fluorescence intensity of 2,7-Dinitro-4,5-dihydropyrene is directly proportional to the concentration of ROS in the sample. This property of 2,7-Dinitro-4,5-dihydropyrene makes it an ideal tool for measuring ROS levels in biological systems.

Biochemische Und Physiologische Effekte

2,7-Dinitro-4,5-dihydropyrene has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is readily taken up by cells and does not interfere with cellular functions.

Vorteile Und Einschränkungen Für Laborexperimente

The major advantage of using 2,7-Dinitro-4,5-dihydropyrene as a fluorescent probe for measuring ROS is its high sensitivity and specificity. It can detect ROS levels in the nanomolar range and has a low background fluorescence, which makes it ideal for use in biological samples. However, one limitation of using 2,7-Dinitro-4,5-dihydropyrene is that it is a one-time use probe, which means that it cannot be reused after the initial measurement.

Zukünftige Richtungen

There are several future directions for research on 2,7-Dinitro-4,5-dihydropyrene. One area of research is the development of new fluorescent probes based on 2,7-Dinitro-4,5-dihydropyrene that can detect other reactive species such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of research is the application of 2,7-Dinitro-4,5-dihydropyrene in the diagnosis and treatment of various diseases such as cancer and cardiovascular diseases. 2,7-Dinitro-4,5-dihydropyrene-based probes can be used for imaging and monitoring ROS levels in vivo, which can provide valuable information for disease diagnosis and treatment. Additionally, the development of new synthesis methods for 2,7-Dinitro-4,5-dihydropyrene can lead to the production of more efficient and cost-effective probes for scientific research.

Synthesemethoden

The synthesis of 2,7-Dinitro-4,5-dihydropyrene involves the reaction of 2,7-dinitrofluorenone with sodium borohydride in the presence of a catalyst. The reaction proceeds through a reduction process, which results in the formation of 2,7-Dinitro-4,5-dihydropyrene as a yellow crystalline solid. The synthesis of 2,7-Dinitro-4,5-dihydropyrene is a well-established process, and the compound is commercially available from various chemical suppliers.

Wissenschaftliche Forschungsanwendungen

2,7-Dinitro-4,5-dihydropyrene has been widely used in scientific research as a fluorescent probe for detecting and measuring ROS in biological systems. ROS are highly reactive molecules that are produced during various metabolic processes in cells. They play a crucial role in cellular signaling and regulate various cellular functions. However, excessive production of ROS can lead to oxidative stress, which can damage cellular components and lead to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Eigenschaften

CAS-Nummer |

117929-12-1 |

|---|---|

Produktname |

2,7-Dinitro-4,5-dihydropyrene |

Molekularformel |

C16H10N2O4 |

Molekulargewicht |

294.26 g/mol |

IUPAC-Name |

2,7-dinitro-4,5-dihydropyrene |

InChI |

InChI=1S/C16H10N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-2,5-8H,3-4H2 |

InChI-Schlüssel |

GJWKESBGGYFNFA-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |

Kanonische SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |

Andere CAS-Nummern |

117929-12-1 |

Synonyme |

2,7-DINITRO-4,5-DIHYDROPYRENE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)